

6-fluoro-1H-indazol-7-ol CAS number and identifiers

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Compound of Interest

Compound Name: 6-fluoro-1H-indazol-7-ol

Cat. No.: B15230183

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In-Depth Technical Guide: 6-fluoro-1H-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers for **6-fluoro-1H-indazol-7-ol**. Due to the limited availability of public data for this specific compound, this guide also details a relevant experimental protocol for the synthesis of a structurally related compound, 6-fluoro-1H-indazol-3-ol, and proposes a potential synthetic pathway for **6-fluoro-1H-indazol-7-ol** based on established chemical principles.

Core Compound Identifiers

While a comprehensive public database entry for **6-fluoro-1H-indazol-7-ol** is not readily available, the following identifiers have been confirmed.

Identifier	Value
CAS Number	1638763-66-2
Molecular Formula	C7H5FN2O
IUPAC Name	6-fluoro-1H-indazol-7-ol

A complete set of identifiers including InChI key and canonical SMILES is not readily available in public databases based on current information.

Experimental Protocols

A detailed experimental protocol for the direct synthesis of **6-fluoro-1H-indazol-7-ol** is not publicly documented. However, a protocol for the synthesis of the related isomer, 6-fluoro-1H-indazol-3-ol, is available and provides valuable insight into the synthesis of fluorinated indazolones.

Synthesis of 6-fluoro-1H-indazol-3-ol

This protocol describes the synthesis of 6-fluoro-1H-indazol-3-ol starting from 2-amino-4-fluorobenzoic acid.

Step 1: Diazotization of 2-amino-4-fluorobenzoic acid

- Suspend 25 g (161.2 mmol) of 2-amino-4-fluorobenzoic acid in 250 ml of deionized water and 39 ml of concentrated hydrochloric acid.
- Cool the suspension in an ice bath.
- Slowly add a 30 ml aqueous solution of sodium nitrite (11.2 g, 161.2 mmol) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

Step 2: Sulfonation and Cyclization

- To the diazotized solution, add a 250 ml aqueous solution of sodium sulfite (69 g, 400 mmol).
- Continue stirring the reaction for 2 hours.
- Following the reaction, add 30 ml of concentrated hydrochloric acid and allow the mixture to stand overnight.
- The next day, heat the reaction mixture to reflux and maintain for 9 hours.

Step 3: Isolation and Purification

- Cool the reaction mixture to room temperature.
- Adjust the pH of the solution to 5.5 using a sodium bicarbonate solution, which will cause the product to precipitate.
- Collect the precipitate by filtration.
- Wash the collected solid with deionized water and dry to obtain 6-fluoro-1H-indazol-3-ol.

The reported yield for this procedure is 19.8 g (81%), with the product identity confirmed by mass spectrometry ($[M+H]^+$: 152.94).

Proposed Synthetic Pathway for 6-fluoro-1H-indazol-7-ol

Based on general methods for the synthesis of substituted indazoles, a potential route to **6-fluoro-1H-indazol-7-ol** could involve the cyclization of a suitably substituted hydrazine derivative. A plausible starting material would be 2,3-difluoro-6-methoxybenzaldehyde. The methoxy group can serve as a protecting group for the hydroxyl functionality and can be cleaved in a subsequent step.

Step 1: Condensation with Hydrazine

Reacting 2,3-difluoro-6-methoxybenzaldehyde with hydrazine hydrate would likely lead to the formation of the corresponding hydrazone.

Step 2: Cyclization

Heating the resulting hydrazone, potentially in the presence of a catalyst, would be expected to induce intramolecular cyclization to form 6-fluoro-7-methoxy-1H-indazole.

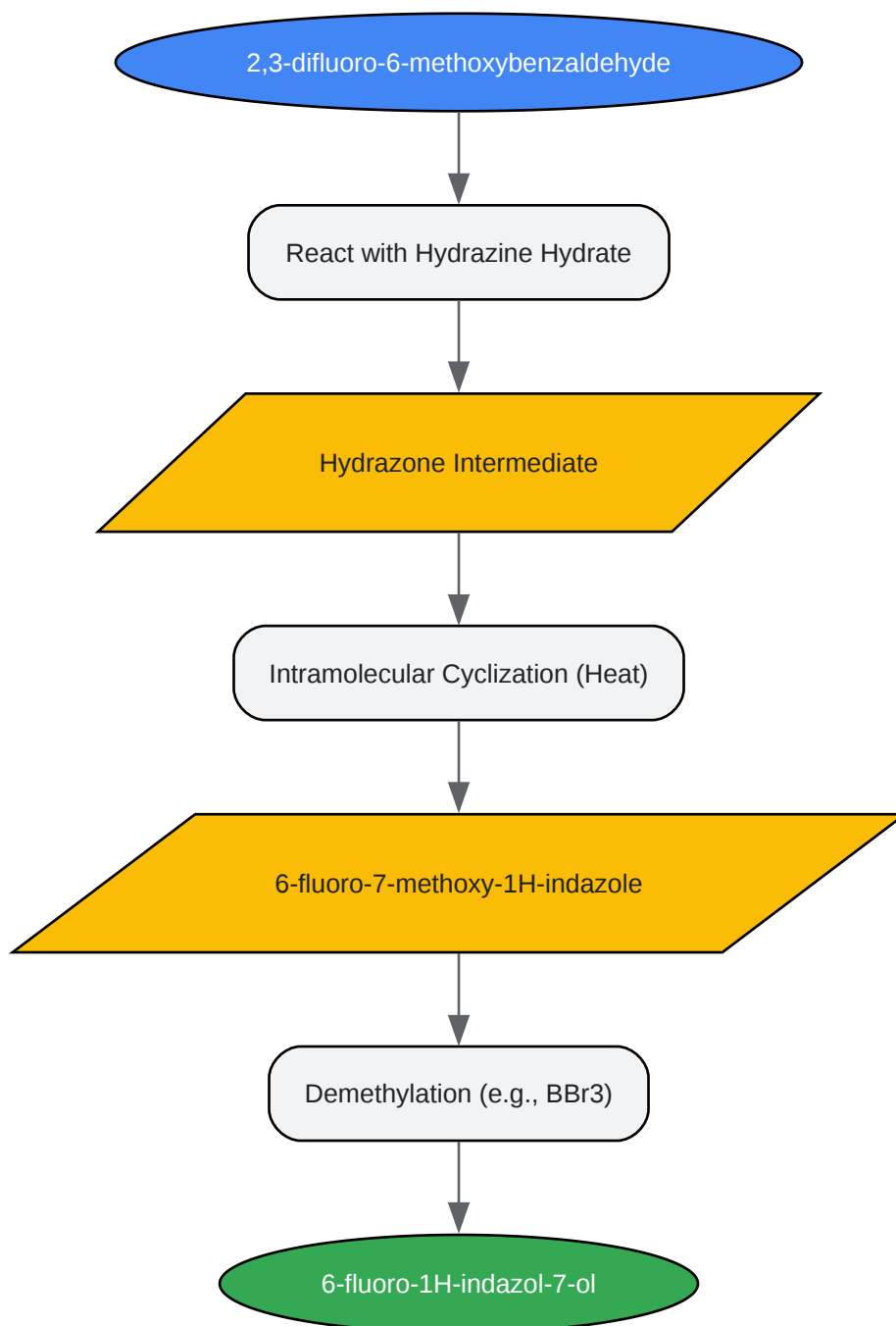
Step 3: Demethylation

Cleavage of the methyl ether at the 7-position would yield the final product, **6-fluoro-1H-indazol-7-ol**. This can often be achieved using reagents such as boron tribromide (BBr₃) or

hydrobromic acid (HBr).

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 6-fluoro-1H-indazol-3-ol and the proposed logical workflow for the synthesis of **6-fluoro-1H-indazol-7-ol**.



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